5-(Piperidin-4-yl)pentanoicacidhydrochloride
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Overview
Description
5-(Piperidin-4-yl)pentanoic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . The hydrochloride salt form of 5-(Piperidin-4-yl)pentanoic acid enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)pentanoic acid hydrochloride typically involves the reaction of piperidine with a suitable precursor. One common method is the alkylation of piperidine with 5-bromopentanoic acid, followed by the formation of the hydrochloride salt . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 5-(Piperidin-4-yl)pentanoic acid hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Piperidin-4-yl)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: The compound is employed in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine widely used in organic synthesis.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Matrine: A natural piperidine alkaloid with anticancer and antiviral activities.
Uniqueness
5-(Piperidin-4-yl)pentanoic acid hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial purposes .
Properties
Molecular Formula |
C10H20ClNO2 |
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Molecular Weight |
221.72 g/mol |
IUPAC Name |
5-piperidin-4-ylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c12-10(13)4-2-1-3-9-5-7-11-8-6-9;/h9,11H,1-8H2,(H,12,13);1H |
InChI Key |
WGKYOWKZSHQYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCCC(=O)O.Cl |
Origin of Product |
United States |
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